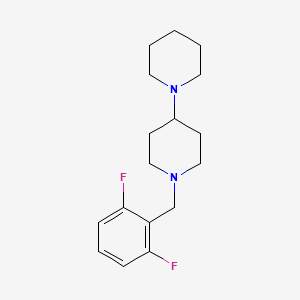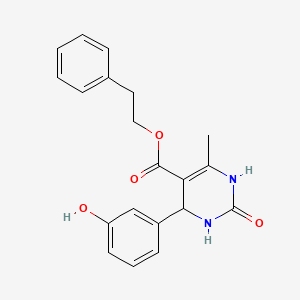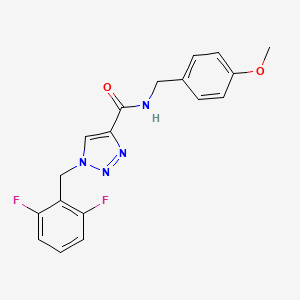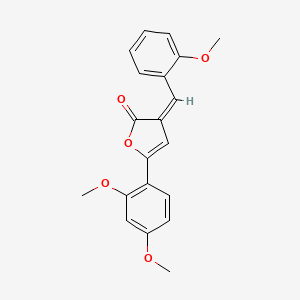![molecular formula C25H18Cl2N2O3 B5214685 5-(2,4-dichlorophenyl)-N-{4-[(phenylacetyl)amino]phenyl}-2-furamide](/img/structure/B5214685.png)
5-(2,4-dichlorophenyl)-N-{4-[(phenylacetyl)amino]phenyl}-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,4-dichlorophenyl)-N-{4-[(phenylacetyl)amino]phenyl}-2-furamide, commonly known as DCF, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DCF is a furamide derivative that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for various research applications.
作用機序
DCF exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX activity, DCF reduces the production of prostaglandins, thereby reducing inflammation and pain. DCF has also been shown to inhibit the activity of lipoxygenase enzymes, which are involved in the production of leukotrienes, another group of molecules involved in the inflammatory response.
Biochemical and Physiological Effects:
DCF has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are involved in the inflammatory response. DCF has also been shown to reduce the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in the inflammatory response. Moreover, DCF has been shown to reduce the expression of adhesion molecules, which are involved in the recruitment of immune cells to the site of inflammation.
実験室実験の利点と制限
DCF has several advantages for lab experiments. It is a well-characterized compound that is commercially available. Its synthesis method has been optimized to yield high purity and high yield of DCF. Moreover, DCF has been extensively studied, and its mechanism of action and physiological effects are well-understood. However, DCF has some limitations for lab experiments. It is a potent inhibitor of COX enzymes, which can interfere with other physiological processes that depend on prostaglandin production. Moreover, DCF has been shown to have some cytotoxic effects, which can limit its use in cell-based assays.
将来の方向性
There are several future directions for the research on DCF. One potential application is in the treatment of inflammatory diseases, such as rheumatoid arthritis and osteoarthritis. DCF has been shown to have potent anti-inflammatory effects, and its use in animal models of these diseases has shown promising results. Another potential application is in the development of new analgesic drugs. DCF has been shown to have potent analgesic effects, and its use in animal models of pain has shown promising results. Moreover, DCF has been shown to have some anticancer properties, and its use in cancer research is an area of active investigation. Finally, the development of new derivatives of DCF with improved pharmacological properties is an area of active research.
合成法
DCF can be synthesized through a multi-step process starting from 2,4-dichlorophenylacetonitrile and 4-aminobenzophenone. The synthesis involves the use of various reagents and solvents, including sodium hydride, dimethylformamide, and acetic anhydride. The final step involves the reaction of the intermediate product with furfurylamine to obtain DCF. The synthesis method has been optimized to yield high purity and high yield of DCF.
科学的研究の応用
DCF has been extensively studied for its potential applications in scientific research. It has been shown to possess anti-inflammatory properties that make it a promising candidate for the treatment of various inflammatory diseases. Moreover, DCF has been shown to have analgesic and antipyretic properties, making it a potential candidate for pain management. DCF has also been used in various in vitro and in vivo studies to investigate its mechanism of action and its effects on different physiological processes.
特性
IUPAC Name |
5-(2,4-dichlorophenyl)-N-[4-[(2-phenylacetyl)amino]phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18Cl2N2O3/c26-17-6-11-20(21(27)15-17)22-12-13-23(32-22)25(31)29-19-9-7-18(8-10-19)28-24(30)14-16-4-2-1-3-5-16/h1-13,15H,14H2,(H,28,30)(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNFWSCIPIWJRLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-dichlorophenyl)-N-{4-[(phenylacetyl)amino]phenyl}furan-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5214604.png)
![N-[3-(benzyloxy)benzyl]-3-chloro-4-fluoroaniline](/img/structure/B5214607.png)
![(4-benzyl-1-{[4-(methylsulfonyl)phenyl]sulfonyl}-4-piperidinyl)methanol](/img/structure/B5214615.png)

![3-(2-fluorophenyl)-5-[(3-phenyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5214637.png)


![3-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol hydrobromide](/img/structure/B5214657.png)

![ethyl 7-cyclopropyl-1-methyl-3-{2-[methyl(phenyl)amino]-2-oxoethyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5214662.png)

![5-acetyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4-(2-furyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5214687.png)
![3-chloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B5214693.png)
![3-(benzyloxy)-N-{[(5-tert-butyl-2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5214706.png)